![molecular formula C24H35N3O2 B6125785 N-benzyl-1'-(cyclopropylcarbonyl)-N-ethyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B6125785.png)
N-benzyl-1'-(cyclopropylcarbonyl)-N-ethyl-1,4'-bipiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-1'-(cyclopropylcarbonyl)-N-ethyl-1,4'-bipiperidine-3-carboxamide, also known as BEBPI, is a novel small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. BEBPI belongs to the class of piperidine-based compounds and has been shown to exhibit promising pharmacological properties. In
Wirkmechanismus
The mechanism of action of N-benzyl-1'-(cyclopropylcarbonyl)-N-ethyl-1,4'-bipiperidine-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-benzyl-1'-(cyclopropylcarbonyl)-N-ethyl-1,4'-bipiperidine-3-carboxamide has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which plays a role in the regulation of intracellular signaling pathways. By inhibiting PDE4, N-benzyl-1'-(cyclopropylcarbonyl)-N-ethyl-1,4'-bipiperidine-3-carboxamide may enhance the activity of various signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects
N-benzyl-1'-(cyclopropylcarbonyl)-N-ethyl-1,4'-bipiperidine-3-carboxamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-benzyl-1'-(cyclopropylcarbonyl)-N-ethyl-1,4'-bipiperidine-3-carboxamide can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that N-benzyl-1'-(cyclopropylcarbonyl)-N-ethyl-1,4'-bipiperidine-3-carboxamide can reduce inflammation and exhibit neuroprotective effects. N-benzyl-1'-(cyclopropylcarbonyl)-N-ethyl-1,4'-bipiperidine-3-carboxamide has also been shown to enhance cognitive function and improve memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-benzyl-1'-(cyclopropylcarbonyl)-N-ethyl-1,4'-bipiperidine-3-carboxamide is its potential therapeutic applications in various fields. N-benzyl-1'-(cyclopropylcarbonyl)-N-ethyl-1,4'-bipiperidine-3-carboxamide is a small molecule that can easily penetrate the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative disorders. However, one of the limitations of N-benzyl-1'-(cyclopropylcarbonyl)-N-ethyl-1,4'-bipiperidine-3-carboxamide is its low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N-benzyl-1'-(cyclopropylcarbonyl)-N-ethyl-1,4'-bipiperidine-3-carboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of N-benzyl-1'-(cyclopropylcarbonyl)-N-ethyl-1,4'-bipiperidine-3-carboxamide. Another direction is the further exploration of the mechanism of action of N-benzyl-1'-(cyclopropylcarbonyl)-N-ethyl-1,4'-bipiperidine-3-carboxamide, which could lead to the development of more potent and selective compounds. Additionally, the therapeutic potential of N-benzyl-1'-(cyclopropylcarbonyl)-N-ethyl-1,4'-bipiperidine-3-carboxamide in various fields, including oncology and neurodegenerative disorders, should be further explored in preclinical and clinical studies.
Synthesemethoden
The synthesis of N-benzyl-1'-(cyclopropylcarbonyl)-N-ethyl-1,4'-bipiperidine-3-carboxamide involves a multi-step process that includes the reaction of N-ethyl-4-piperidone with benzylamine, followed by the reaction of the resulting product with cyclopropylcarbonyl chloride. The final step involves the reaction of the intermediate product with 3-aminopiperidine-1-carboxylic acid, which results in the formation of N-benzyl-1'-(cyclopropylcarbonyl)-N-ethyl-1,4'-bipiperidine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-benzyl-1'-(cyclopropylcarbonyl)-N-ethyl-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience and oncology. In neuroscience, N-benzyl-1'-(cyclopropylcarbonyl)-N-ethyl-1,4'-bipiperidine-3-carboxamide has been shown to exhibit neuroprotective effects and has the potential to be used in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In oncology, N-benzyl-1'-(cyclopropylcarbonyl)-N-ethyl-1,4'-bipiperidine-3-carboxamide has been shown to exhibit anti-tumor activity and has the potential to be used in the treatment of various types of cancers.
Eigenschaften
IUPAC Name |
N-benzyl-1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-N-ethylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O2/c1-2-25(17-19-7-4-3-5-8-19)24(29)21-9-6-14-27(18-21)22-12-15-26(16-13-22)23(28)20-10-11-20/h3-5,7-8,20-22H,2,6,9-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQRUZQIUINTHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)C3CCN(CC3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1'-(cyclopropylcarbonyl)-N-ethyl-1,4'-bipiperidine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.